Dimethyl 4-chloropyridine-2,5-dicarboxylate
Overview
Description
Dimethyl 4-chloropyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 5 positions and a chlorine atom at the 4 position. This compound is of interest due to its applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-chloropyridine-2,5-dicarboxylate can be synthesized through various methods. One common route involves the chlorination of dimethyl pyridine-2,5-dicarboxylate. This process typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Dimethyl pyridine-2,5-dicarboxylate+PCl5→Dimethyl 4-chloropyridine-2,5-dicarboxylate+POCl3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products:
Substitution: Formation of 4-aminopyridine-2,5-dicarboxylate derivatives.
Reduction: Formation of dimethyl 4-hydroxypyridine-2,5-dicarboxylate.
Hydrolysis: Formation of 4-chloropyridine-2,5-dicarboxylic acid.
Scientific Research Applications
Dimethyl 4-chloropyridine-2,5-dicarboxylate is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of dimethyl 4-chloropyridine-2,5-dicarboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to active compounds that interact with specific molecular targets such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Dimethyl 4-bromopyridine-2,5-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 4-fluoropyridine-2,5-dicarboxylate: Contains a fluorine atom, offering different reactivity and biological activity.
Dimethyl 4-methylpyridine-2,5-dicarboxylate: Substitution of chlorine with a methyl group, affecting its chemical properties and applications.
Uniqueness: Dimethyl 4-chloropyridine-2,5-dicarboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological systems.
This compound’s versatility and reactivity make it a valuable tool in synthetic chemistry and various applied sciences.
Biological Activity
Dimethyl 4-chloropyridine-2,5-dicarboxylate (DCPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DCPD is characterized by the following structural features:
- Chemical Formula : CHClNO
- Molecular Weight : 232.62 g/mol
- Functional Groups : Contains chlorinated pyridine and carboxylate ester groups.
Mechanisms of Biological Activity
The biological activity of DCPD can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : DCPD has shown potential as a small-molecule inhibitor in various pathways, particularly those involving oxygenases. Similar compounds have been noted for their inhibitory effects on enzymes related to cancer progression and metabolic diseases .
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been implicated in the generation of ROS, which play a significant role in apoptosis and cancer therapy. The presence of the chlorine atom in DCPD may enhance its reactivity, leading to increased ROS production .
- Cell Cycle Arrest : Studies have indicated that DCPD may induce cell cycle arrest in cancer cells by modulating key regulatory proteins such as p53 and cyclins, thereby inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of DCPD and similar compounds:
Activity | Mechanism | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of 2OG oxygenases | |
Induction of Apoptosis | ROS generation leading to DNA damage | |
Cell Cycle Arrest | Modulation of p53 and cyclin expression |
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that DCPD exhibits cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The IC50 values obtained from these studies suggest significant potency in inhibiting cell proliferation .
- In Vivo Models : Preliminary animal studies indicate that DCPD may reduce tumor size in xenograft models, supporting its potential use as an anticancer agent. The mechanism appears to involve both direct cytotoxicity and modulation of the tumor microenvironment .
- Comparative Studies : Research comparing DCPD with other pyridine derivatives has shown that the presence of the chlorine atom enhances its biological activity, particularly in enzyme inhibition assays .
Properties
IUPAC Name |
dimethyl 4-chloropyridine-2,5-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZJSRVRPYAIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186215 | |
Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227945-09-6 | |
Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227945-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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